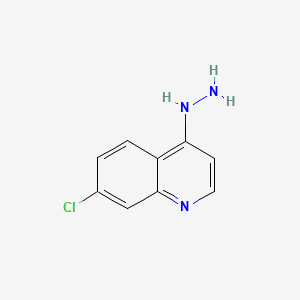

7-Chloro-4-hydrazinoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-chloroquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJRTPKEHPDDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178539 | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23834-14-2 | |

| Record name | 7-Chloro-4-hydrazinylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23834-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23834-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-hydrazinoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline: Core Properties and Applications

This guide provides an in-depth technical overview of 7-Chloro-4-hydrazinoquinoline, a pivotal heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the compound's fundamental properties, synthesis, reactivity, and practical applications, with a focus on the causal reasoning behind experimental methodologies.

Core Molecular Characteristics

This compound, with the CAS Number 23834-14-2, is a solid, yellow-to-brown crystalline powder.[1][2] Its molecular structure, characterized by a quinoline core substituted with a chloro group at the 7-position and a hydrazino group at the 4-position, imparts a unique reactivity profile that makes it a valuable precursor in the synthesis of a wide array of biologically active molecules.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the quinoline ring is crucial for understanding the positional reactivity of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClN₃ | [2] |

| Molecular Weight | 193.63 g/mol | |

| Melting Point | 219-225 °C (decomposes) | [3] |

| Appearance | Solid, yellow-to-brown crystalline powder | [2] |

| pKa (predicted) | 6.70 ± 0.50 | [3] |

| LogP (calculated) | 2.2 | [4] |

| Solubility | Soluble in ethanol, DMSO | [1][3] |

The predicted pKa of 6.70 suggests that this compound is a weak base.[3] The calculated LogP value of 2.2 indicates a moderate lipophilicity, a crucial parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with hydrazine hydrate.[3][5]

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. A molar ratio of 1:10 (4,7-dichloroquinoline to hydrazine hydrate) is commonly used.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Rationale for Experimental Choices

-

Absolute Ethanol as Solvent: Ethanol is an effective solvent for both reactants and allows for a sufficiently high reaction temperature under reflux. The use of "absolute" (anhydrous) ethanol is preferred to minimize side reactions involving water.

-

Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is employed to drive the reaction to completion and to minimize the formation of undesired side products, such as the bis-adduct where hydrazine bridges two quinoline molecules.[6]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Cooling for Crystallization: The product is typically less soluble in cold ethanol, thus cooling the reaction mixture in an ice bath maximizes the yield of the crystalline product.[7]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the nucleophilic character of the hydrazino group and the electronic effects of the substituents on the quinoline ring.

Formation of Hydrazones

The primary application of this compound is as a precursor for the synthesis of 7-chloro-4-quinolinylhydrazones.[8] The hydrazino group readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis, to form the corresponding hydrazones.[9]

Caption: General reaction for the formation of 7-chloro-4-quinolinylhydrazones.

Mechanism of Hydrazone Formation: The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazino group to the carbonyl carbon, followed by dehydration. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10][11]

Electronic Effects and Reactivity of the Quinoline Ring

The substituents on the quinoline ring significantly influence its reactivity:

-

7-Chloro Group: The chlorine atom is an electron-withdrawing group through its inductive effect, which deactivates the benzene portion of the quinoline ring towards electrophilic aromatic substitution.

-

4-Hydrazino Group: The hydrazino group is an electron-donating group through resonance, which activates the quinoline ring, particularly at the ortho and para positions, towards electrophilic attack. However, the primary reactivity of this group is as a nucleophile.

The interplay of these electronic effects makes the 4-position of the quinoline ring susceptible to nucleophilic attack (as seen in its synthesis from 4,7-dichloroquinoline) and the hydrazino group a potent nucleophile for reactions with electrophiles like carbonyl compounds.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure. The following are typical chemical shifts observed in DMSO-d₆.[3][5]

1H NMR (DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 11.09 | br. s. | NH |

| 8.56-8.40 | m | H-2, H-5 |

| 7.97 | d | H-8 |

| 7.70 | dd | H-6 |

| 7.10 | d | H-3 |

| 5.31 | br. s. | NH₂ |

13C NMR (DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| 155.7 | C-4 |

| 142.4 | C-2 |

| 138.7 | C-8a |

| 137.6 | C-7 |

| 126.4 | C-6 |

| 125.3 | C-5 |

| 119.1 | C-8 |

| 113.6 | C-4a |

| 98.1 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3320 | N-H stretch | Hydrazino group |

| 3050 | C-H stretch | Aromatic C-H |

| 1607 | C=N stretch | Quinoline ring |

| 1448 | C=C stretch | Aromatic C=C |

The broad peak around 3320 cm⁻¹ is characteristic of the N-H stretching vibrations of the hydrazino group.[3][5]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block in synthetic and medicinal chemistry. Its well-defined synthesis, coupled with the nucleophilic reactivity of the hydrazino group, provides a straightforward entry into a diverse range of quinoline-based compounds, particularly hydrazones with significant therapeutic potential. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and drug development endeavors.

References

-

Dirk, S., & Seeberger, P. H. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 50(9), 2252–2263. Available at: [Link]

- Dave, C. G., & Shah, P. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved January 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved January 7, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Calculated partition coefficient (clogD7.4) log D7.4 = log P - log(1 + 10 pKa-7.4). Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved January 7, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 7, 2026, from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2012). 7-Chloro-4-[(E)-2-(3,4,5-trimethoxybenzylidene)hydrazin-1-yl]quinoline. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved January 7, 2026, from [Link]

-

YouTube. (2015, May 19). Functional Groups from Infrared Spectra. Retrieved January 7, 2026, from [Link]

-

RSC Publishing. (n.d.). Org. 1533. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 7, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 7-Chloro-4-(benzylidinehydrazo)quinoline (HL). Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Retrieved January 7, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 23834-14-2 [m.chemicalbook.com]

- 4. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 23834-14-2 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline (CAS: 23834-14-2): A Cornerstone Intermediate in Medicinal Chemistry

This guide provides an in-depth technical overview of 7-Chloro-4-hydrazinoquinoline, a pivotal heterocyclic intermediate. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, reactivity, and critical role as a scaffold in the development of therapeutic agents. The causality behind experimental choices and the strategic importance of this molecule in modern drug discovery are emphasized throughout.

Introduction: The Strategic Importance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs. The specific substitution pattern of this compound (C₉H₈ClN₃) makes it an exceptionally valuable precursor. The chlorine atom at the 7-position is a critical feature in many antimalarial drugs, including Chloroquine, and significantly influences the electronic properties and biological activity of the entire molecule.[1][2] The hydrazino group at the 4-position is a versatile functional handle, a reactive nucleophile poised for elaboration into a diverse array of derivatives, most notably hydrazones, which have demonstrated a broad spectrum of biological activities.[1][2][3] This guide will dissect the chemistry of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23834-14-2 | [4] |

| Molecular Formula | C₉H₈ClN₃ | [4] |

| Molecular Weight | 193.63 g/mol | [5] |

| Appearance | Solid (Golden yellow precipitate reported) | [6] |

| Melting Point | 219-225 °C (decomposes) | [4][7] |

| Boiling Point | 413.5±25.0 °C (Predicted) | [4] |

| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N | |

| SMILES | NNc1ccnc2cc(Cl)ccc12 |

Spectroscopic Data Summary

Spectroscopic analysis confirms the identity and purity of the compound. Key characteristic data are presented below.[4][8][9]

| Technique | Key Peaks / Shifts (Solvent: DMSO-d₆) | Source |

| ¹H NMR | δ 11.09 (br. s., NH), 8.56-8.40 (m, 2H, C(5)H, C(2)H), 7.97 (d, 1H, C(8)H), 7.70 (dd, 1H, C(6)H), 7.10 (d, 1H, C(3)H), 5.31 (br. s., NH₂) | [4][7] |

| ¹³C NMR | δ 155.7, 142.4, 138.7, 137.6, 126.4, 125.3, 119.1, 113.6, 98.1 | [4][7] |

| IR (KBr) | ν (cm⁻¹) 3320 (N-H), 3050 (Aromatic C-H), 1607 (C=N), 1448 (Aromatic C=C) | [4][7] |

| Mass Spec (-ES) | m/z 194 ([M+H]⁻ with ³⁵Cl, 100%), 196 ([M+H]⁻ with ³⁷Cl, 27%) | [4][7] |

Synthesis and Mechanistic Rationale

The primary and most efficient synthesis of this compound involves the reaction of 4,7-dichloroquinoline with hydrazine monohydrate.[4][7] This transformation is a cornerstone reaction for accessing this key intermediate.

Protocol: Synthesis of this compound

This protocol is based on established literature procedures.[1][4][7]

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1 equivalent, e.g., 4.00 mmol, 800 mg) in absolute ethanol (e.g., 50 mL).

-

Addition of Hydrazine : To this solution, add hydrazine monohydrate (10 equivalents, e.g., 40.0 mmol, 2.02 g). The large excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of undesired side products.

-

Reaction Execution : Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A golden yellow precipitate should begin to form.[6]

-

Isolation and Purification : Once the reaction is complete (typically after several hours), cool the mixture in an ice bath to maximize crystallization.

-

Filtration : Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying : Dry the resulting golden yellow solid. The reported yield for this procedure is high, often around 87%.[4][7]

Causality and Mechanism

This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The quinoline ring is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This effect makes the chlorine atom at the C4 position highly susceptible to displacement by a strong nucleophile like hydrazine. The chlorine at C7 is significantly less reactive towards nucleophilic substitution, providing excellent regioselectivity for the reaction.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its hydrazino group. It serves as a nucleophilic building block for constructing more complex molecules, primarily through condensation reactions with carbonyl compounds to form hydrazones.

Hydrazone Formation: A Gateway to Bioactivity

The reaction with various aldehydes and ketones is straightforward and efficient, yielding a diverse library of 7-chloro-4-quinolinylhydrazone derivatives.[3] These hydrazones are not merely derivatives; they are a class of compounds extensively investigated for a wide range of therapeutic applications.

Caption: General reaction scheme for the formation of bioactive hydrazones.

The resulting hydrazone derivatives have been the focus of significant research efforts, demonstrating promising results in several key therapeutic areas:

-

Anticancer Activity : Numerous studies have reported the potent anti-proliferative activity of 7-chloroquinoline hydrazones against a wide panel of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast.[3][10][11][12] The presence of electron-withdrawing groups on the aryl ring of the hydrazone moiety often enhances cytotoxic activity.[11][12]

-

Antitubercular Activity : Certain hydrazone derivatives have exhibited significant in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs like ethambutol.[2]

-

Antileishmanial and Antimalarial Activity : Building on the known antimalarial properties of the 7-chloroquinoline core, derivatives have been developed and tested against parasitic diseases like leishmaniasis and malaria.[10][13][14] Some compounds have shown selective activity against the parasite with low toxicity to mammalian cells.[14]

The 7-chloroquinoline moiety in these derivatives is believed to function as a critical pharmacophore, capable of intercalating with DNA or inhibiting key parasitic enzymes like heme polymerase, while the variable hydrazone portion allows for fine-tuning of properties like solubility, cell permeability, and target-specific interactions.

Caption: Role as a central scaffold in developing diverse therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as hazardous.

-

Hazard Identification : It is harmful if swallowed, in contact with skin, or if inhaled.[8][15] It causes skin and serious eye irritation and may cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including a dust mask (type N95 or equivalent), safety goggles or a face shield, and chemical-resistant gloves.

-

Handling : Work in a well-ventilated area, preferably under a chemical fume hood.[16] Avoid generating dust. Do not eat, drink, or smoke when using this product.[15]

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[15][16] It is classified as a combustible solid.

-

First Aid :

-

If Inhaled : Remove the person to fresh air.[15]

-

In Case of Skin Contact : Wash off with plenty of water. Take off contaminated clothing.[15]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

-

If Swallowed : Rinse mouth and get medical help.[15]

-

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry point into a class of compounds with profound biological significance. Its straightforward synthesis, coupled with the versatile reactivity of the hydrazino group, ensures its continued importance in academic and industrial drug discovery programs. A comprehensive understanding of its chemical properties, synthetic pathways, and reactivity profile, as outlined in this guide, empowers researchers to fully leverage the potential of this valuable scaffold in the ongoing search for novel therapeutics.

References

-

PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109.

- ChemicalBook. (n.d.). This compound CAS#: 23834-14-2.

- ChemicalBook. (n.d.). This compound | 23834-14-2.

- Sigma-Aldrich. (n.d.). This compound 98 23834-14-2.

- ECHEMI. (n.d.). 7-Chloro-4-hydrazinylquinoline SDS, 23834-14-2 Safety Data Sheets.

- Dave, C., et al. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.

- Sigma-Aldrich. (n.d.). This compound 98 23834-14-2.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- SpectraBase. (n.d.). This compound.

- MolecularInfo. (n.d.). CAS 23834-14-2 molecular information.

- ChemicalBook. (n.d.). CHLOROQUINE synthesis.

- ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.

- MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- ResearchGate. (n.d.). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives.

- National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- ResearchGate. (n.d.). Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives | Request PDF.

- ResearchGate. (n.d.). 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds.

- CymitQuimica. (n.d.). 7-Chloro-4-hydrazinylquinoline.

- PubMed. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.

- PubMed. (n.d.). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives.

- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. National Center for Biotechnology Information.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- MDPI. (n.d.). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone.

- ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.

- Sigma-Aldrich. (n.d.). Chloroacetonitrile 99 107-14-2.

- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

- CAS Common Chemistry. (n.d.). Chloroacetonitrile.

- CAS Common Chemistry. (n.d.). 4,5,7-Trichloro-8-nitroquinoline.

- Ambeed. (n.d.). 1H-Imidazole-4-carboxylic acid | 4-Imidazolecarboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 23834-14-2 [m.chemicalbook.com]

- 5. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 23834-14-2 [chemicalbook.com]

- 8. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. merckmillipore.com [merckmillipore.com]

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Molecular Structure of 7-Chloro-4-hydrazinoquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties. Within this class, this compound stands out as a pivotal precursor, particularly in the synthesis of compounds targeting infectious diseases and cancer.[1][2] Its strategic placement of a reactive hydrazino group on the 4-position of the 7-chloroquinoline core makes it an exceptionally valuable building block. This guide provides a detailed examination of its molecular architecture, synthesis, and characterization, offering field-proven insights for professionals engaged in the design and development of novel therapeutics.

Core Molecular Architecture and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure is defined by a quinoline bicyclic system, with a chlorine atom at position C7 and a hydrazino (-NHNH₂) group at position C4.

-

IUPAC Name: (7-chloroquinolin-4-yl)hydrazine[3]

The presence of the electron-withdrawing chlorine atom at the C7 position and the electron-donating hydrazino group at the C4 position significantly influences the electron density distribution across the quinoline ring system, impacting its reactivity and interaction with biological targets. The hydrazino group, in particular, is a potent nucleophile and a versatile chemical handle for derivatization.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Solid | [6] |

| Melting Point | 219-225 °C (decomposes) | [5] |

| SMILES | NNc1ccnc2cc(Cl)ccc12 | [4][5] |

| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N |[4][5] |

Synthesis Protocol and Mechanistic Rationale

The most direct and widely adopted method for synthesizing this compound is via a nucleophilic aromatic substitution reaction. This involves the displacement of the highly reactive chlorine atom at the C4 position of 4,7-dichloroquinoline by hydrazine.

Causality of Experimental Design:

-

Choice of Precursor: 4,7-dichloroquinoline is the ideal starting material. The chlorine at C4 is significantly more labile than the one at C7 due to the electron-withdrawing effect of the adjacent ring nitrogen, which activates the C4 position for nucleophilic attack.

-

Nucleophile and Solvent: Hydrazine monohydrate serves as the potent nucleophile.[7] Absolute ethanol is used as the solvent because it readily dissolves the reactants and is relatively inert under the reaction conditions.[7]

-

Reaction Conditions: Refluxing the mixture provides the necessary thermal energy to overcome the activation barrier of the substitution reaction.[7] Subsequent cooling in an ice bath reduces the solubility of the product, promoting efficient crystallization and facilitating its isolation from the reaction mixture.[7]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established literature procedures.[7]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (e.g., 4.00 mmol) in absolute ethanol (e.g., 50 ml).[7]

-

Addition of Nucleophile: To this solution, add hydrazine monohydrate in excess (e.g., 40.0 mmol).[7] The excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed.

-

Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.[7]

-

Isolation and Purification: Collect the resulting solid crystals by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted hydrazine and other soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if required. The yield is typically high, often around 87%.[7]

Spectroscopic Validation of Molecular Structure

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the precise arrangement of hydrogen and carbon atoms.

¹H NMR Insights: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region is particularly informative for confirming the substitution pattern on the quinoline ring.

Table 2: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment | Rationale |

|---|---|---|---|

| 11.09 | br. s. | NH (Hydrazino) | Broad singlet due to exchangeable proton. |

| 8.56-8.40 | m | H-2, H-5 | Multiplet for two distinct aromatic protons. |

| 7.97 | d, J = 1.9 | H-8 | Doublet due to coupling with H-6. |

| 7.70 | dd, J = 9.0, 1.9 | H-6 | Doublet of doublets from coupling with H-5 and H-8. |

| 7.10 | d, J = 7.2 | H-3 | Doublet from coupling with H-2. |

| 5.31 | br. s. | NH₂ (Hydrazino) | Broad singlet for the terminal amine protons. |

Data sourced from ChemicalBook.[7]

¹³C NMR Insights: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 3: ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.7 | C-4 |

| 142.4 | C-2 |

| 138.7 | Ar-C (Quaternary) |

| 137.6 | Ar-C (Quaternary) |

| 126.4 | C-6 |

| 125.3 | C-5 |

| 119.1 | C-8 |

| 113.6 | Ar-C (Quaternary) |

| 98.1 | C-3 |

Data sourced from ChemicalBook.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3320 | Weak | N-H stretch | Hydrazino (N-H) |

| 3050 | Weak | C-H stretch | Aromatic (C-H) |

| 1607 | Medium | C=N stretch | Quinoline Ring |

| 1448 | Medium | C=C stretch | Aromatic Ring |

Data sourced from ChemicalBook.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the elemental composition. For this compound, the most telling feature is the isotopic signature of chlorine.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the spectrum will display two characteristic peaks: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl ([M+2]⁺).[7] This pattern is a definitive indicator of the presence of a single chlorine atom.

-

Observed m/z:

-

[M+H]⁺ with ³⁵Cl: 194.0475

-

[M+H]⁺ with ³⁷Cl: 196 (relative intensity ~27-33% of the M+H peak)[7]

-

Role as a Versatile Precursor in Drug Development

The true value of this compound in medicinal chemistry lies in its utility as a synthetic intermediate. The hydrazino group is a nucleophilic handle that can be readily reacted to form a wide array of derivatives, most commonly hydrazones.

Caption: Derivatization of this compound for bioactive compounds.

This simple condensation reaction with various aldehydes and ketones allows for the rapid generation of diverse chemical libraries.[8] Scientists can introduce different aromatic or heterocyclic moieties (the 'R' group) to probe structure-activity relationships (SAR). This strategy has been successfully employed to develop potent experimental drugs, including:

-

Antifungal Agents: Hydrazone derivatives have shown significant in vitro activity against various fungal strains, including Candida species.[1]

-

Anticancer Agents: A number of 7-chloroquinoline hydrazones have been identified as potent inhibitors of cancer cell growth across multiple cell lines in the NCI-60 screen.[2]

-

Antitubercular and Antimalarial Agents: The scaffold is a cornerstone in the development of drugs against Mycobacterium tuberculosis and Plasmodium falciparum.[1][9]

Conclusion

This compound is more than a simple chemical compound; it is a validated and powerful platform for innovation in drug discovery. Its molecular structure, characterized by the reactive hydrazino group on the well-established 7-chloroquinoline scaffold, provides an ideal starting point for the synthesis of diverse and complex bioactive molecules. A thorough understanding of its synthesis and detailed spectroscopic characteristics—from NMR shifts to the isotopic patterns in mass spectrometry—is fundamental for any researcher aiming to leverage this versatile precursor in the development of next-generation therapeutics.

References

-

This compound. (n.d.). Stenutz. Retrieved January 7, 2026, from [Link]

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Oriental Journal of Chemistry.

-

This compound. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

7-Chloro-4-hydrazinylquinoline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2012). Journal of the Brazilian Chemical Society.

- de Souza, M. V. N., Howie, R. A., Tiekink, E. R. T., Wardell, J. L., & Wardell, S. M. S. V. (2010). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7).

- Bentouhami, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(23), 5764.

- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 7-氯-4-肼基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]

- 7. This compound | 23834-14-2 [chemicalbook.com]

- 8. This compound 98 23834-14-2 [sigmaaldrich.com]

- 9. 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Chloro-4-hydrazinoquinoline: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-hydrazinoquinoline is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Possessing a highly reactive hydrazine moiety attached to a 7-chloroquinoline scaffold, this compound serves as a critical intermediate in the synthesis of a diverse range of biologically active molecules. Its structure lends itself to the formation of hydrazones, pyrazoles, and other complex heterocyclic systems that have demonstrated significant potential as anticancer, antimalarial, and antifungal agents. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectroscopic profile, chemical reactivity, and established protocols for its synthesis and analysis, offering a crucial resource for scientists engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound whose structure is characterized by a quinoline ring system substituted with a chlorine atom at the 7-position and a hydrazine group at the 4-position. The presence of the electronegative chlorine atom and the nucleophilic hydrazine group dictates its chemical behavior and synthetic utility.

Structural and Identification Data

| Identifier | Value | Source |

| IUPAC Name | (7-chloroquinolin-4-yl)hydrazine | [1] |

| CAS Number | 23834-14-2 | [2][3] |

| Molecular Formula | C₉H₈ClN₃ | [2][4] |

| Molecular Weight | 193.63 g/mol | [2][4] |

| SMILES | NNc1ccnc2cc(Cl)ccc12 | [4] |

| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N | [4] |

Physicochemical Data

The physical properties of this compound are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Notes | Source |

| Melting Point | 219-225 °C (decomposes) | The compound decomposes upon melting. | [2][3] |

| Boiling Point | 413.5 ± 25.0 °C | Predicted value. | [2] |

| pKa | 6.70 ± 0.50 | Predicted value. | [2] |

| Appearance | Solid | - | [5] |

| Solubility | Soluble in ethanol, DMSO | The synthesis is conducted in absolute ethanol, indicating good solubility. It is also used in DMSO for various reactions.[2][6] | [2][6] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for verifying the identity and purity of this compound. The following spectroscopic data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

-

¹H NMR (300 MHz, DMSO-d₆), δ (ppm):

-

11.09 (br. s., 1H): Corresponds to the acidic N-H proton of the hydrazine group.

-

8.56-8.40 (m, 2H): Aromatic protons, assigned to C(2)H and C(5)H.

-

7.97 (d, J=1.9 Hz, 1H): Aromatic proton at C(8)H.

-

7.70 (dd, J=9.0, 1.9 Hz, 1H): Aromatic proton at C(6)H.

-

7.10 (d, J=7.2 Hz, 1H): Aromatic proton at C(3)H.

-

5.31 (br. s., 2H): Protons of the -NH₂ group.

-

-

¹³C NMR (75 MHz, DMSO-d₆), δ (ppm):

-

155.7, 138.7, 137.6, 113.6: Aromatic carbons (Ar-C).

-

142.4: C(2)

-

126.4: C(6)

-

125.3: C(5)

-

119.1: C(8)

-

98.1: C(3)

-

Infrared (IR) Spectroscopy[2]

-

ν (cm⁻¹):

-

3320 (w): N-H stretching vibration.

-

3050 (w): Aromatic C-H stretching.

-

1607 (m): C=N stretching.

-

1448 (m): Aromatic C=C stretching.

-

Mass Spectrometry (MS)[2]

-

m/z (-ES): 194 (100%, [M+H]⁻ with ³⁵Cl), 196 (27%, [M+H]⁻ with ³⁷Cl).

-

m/z (+ES): Found: 194.0475, C₉H₉ClN₃ ([M+H]⁺ with ³⁵Cl), requires 194.0480.

Chemical Synthesis and Reactivity

The synthesis of this compound is a well-established process, proceeding via a nucleophilic aromatic substitution (SₙAr) reaction. This reactivity is also the foundation of its utility as a synthetic intermediate.

Synthesis Protocol

The standard synthesis involves the reaction of 4,7-dichloroquinoline with hydrazine monohydrate.[2]

Rationale: The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. The hydrazine acts as a potent nucleophile, displacing the C4 chlorine. The C7 chlorine is significantly less reactive and does not participate in the substitution under these conditions.

Step-by-Step Protocol:

-

Dissolve 4,7-dichloroquinoline (1 equivalent) in absolute ethanol.

-

Add hydrazine monohydrate (10 equivalents) to the solution.

-

Reflux the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to induce crystallization.

-

Collect the resulting solid product by filtration, wash with cold ethanol, and dry to yield this compound.

Key Reactivity and Mechanistic Insights

The primary utility of this compound stems from the high nucleophilicity of the terminal nitrogen atom of the hydrazine group. This site readily participates in condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones to form stable hydrazone linkages.

Mechanism: Hydrazone Formation The reaction is typically acid-catalyzed and proceeds via a two-step nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The elimination of water and subsequent deprotonation yields the final C=N double bond of the hydrazone.[7][8][9]

This reaction is fundamental to the creation of libraries of Schiff base and hydrazone derivatives for high-throughput screening in drug discovery.[4][10]

// Visual Grouping R1 -> plus1 [style=invis]; plus1 -> R2 [style=invis]; P1 -> plus2 [style=invis]; plus2 -> P2 [style=invis]; } . Caption: Mechanism of hydrazone formation via a carbinolamine intermediate.

Applications in Drug Discovery

The 7-chloroquinoline scaffold is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. While this compound is not a direct precursor in the most common synthesis of chloroquine, it serves as a crucial starting material for a wide array of other potent therapeutic candidates. By reacting it with various aldehydes and ketones, researchers have developed extensive libraries of hydrazone derivatives with diverse biological activities.[10]

-

Anticancer Agents: Numerous studies have demonstrated the potent cytotoxic activity of 7-chloroquinoline hydrazones against a broad panel of human cancer cell lines, including those of leukemia, lung cancer, colon cancer, and breast cancer.[10]

-

Antitubercular and Antifungal Activity: Derivatives have shown significant in vitro activity against Mycobacterium tuberculosis and various fungal pathogens.[4]

-

Antimalarial Research: The scaffold remains a focus of antimalarial research, with modifications aimed at overcoming resistance to traditional drugs like chloroquine.[10]

Analytical Characterization Protocols

Ensuring the purity and identity of this compound and its derivatives is essential for reproducible research. HPLC and TLC are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated method for this compound is not widely published, a general protocol for quinoline derivatives can be adapted and optimized.[11][12]

Exemplar Protocol for Quinoline Derivatives:

-

Rationale: Reverse-phase HPLC using a C18 column is the standard for separating moderately polar aromatic compounds. An acetonitrile/water mobile phase provides good resolution, and a UV detector is highly sensitive for aromatic systems like quinolines.

-

System: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 mm × 250 mm).[11]

-

Mobile Phase: Acetonitrile and water gradient.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.[11]

-

Sample Preparation: Dissolve the sample in acetonitrile and filter through a 0.45 µm membrane before injection.

-

Self-Validation: System suitability should be established by ensuring reproducible retention times, sharp peak shapes (low tailing factor), and a linear response across a range of concentrations.

| Parameter | Typical Value/Range | Purpose |

| Column Type | C18 (ODS) | Standard for reverse-phase separation of aromatic compounds. |

| Mobile Phase | Acetonitrile / Water | Common solvents providing good selectivity and compatibility. |

| Detection | UV, ~225 nm | Quinoline ring system has strong UV absorbance at this wavelength. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and assessing fraction purity during column chromatography.

Exemplar Protocol for Reaction Monitoring:

-

Rationale: TLC provides a rapid, inexpensive method to qualitatively assess the conversion of reactants to products. A non-polar stationary phase (silica) with a moderately polar mobile phase is effective for separating the starting material from the typically less polar hydrazone product.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane. The ratio must be optimized for the specific reaction (e.g., Ethyl Acetate:Cyclohexane 1:1).[10]

-

Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent and spot onto the baseline of the TLC plate using a capillary tube.

-

Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent front to travel up the plate.

-

Visualization:

-

Examine the dried plate under UV light (254 nm). Aromatic compounds will appear as dark spots.

-

Further visualization can be achieved using an iodine chamber, where compounds will appear as brown spots.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[13]

-

Hazard Classifications:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: Use a dust mask or respirator when handling the powder outside of a fume hood.

-

Lab Coat: A standard lab coat is required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound stands as a compound of significant value to the field of medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its hydrazine group, makes it an indispensable scaffold for generating novel molecular entities. The extensive research into its hydrazone derivatives, which have shown promising anticancer, antitubercular, and antifungal properties, underscores its importance. This guide has consolidated the essential physical, chemical, and analytical data for this compound, providing a foundational resource to empower researchers in their pursuit of new and effective therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem Technical Support Team.

-

Stenutz, R. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

- BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. BenchChem Technical Support Team.

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction for formation of hydrazone. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Hydrazone. Retrieved January 7, 2026, from [Link]

-

ChemTube3D. (n.d.). Hydrazone formation. Retrieved January 7, 2026, from [Link]

- Singh, K., & Singh, S. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.

-

Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved January 7, 2026, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline - Safety and Hazards. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Retrieved January 7, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved January 7, 2026, from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 23834-14-2 [m.chemicalbook.com]

- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound 98 23834-14-2 [sigmaaldrich.com]

- 5. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-4-hydrazinoquinoline is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic importance lies in its role as a versatile precursor for the synthesis of a diverse array of pharmacologically active compounds, most notably hydrazone derivatives. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, reactivity, and its significant applications in the development of novel therapeutic agents. Particular emphasis is placed on the structure-activity relationships and mechanisms of action of its derivatives, offering critical insights for researchers engaged in the design and synthesis of new chemical entities.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility. This section details the IUPAC name, common synonyms, and key identifiers for this compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (7-chloroquinolin-4-yl)hydrazine [1].

Due to its widespread use in the scientific literature and commercial catalogs, it is also known by several synonyms. Awareness of these is crucial for comprehensive literature searches and procurement.

Table 1: IUPAC Name and Common Synonyms

| Type | Name |

| IUPAC Name | (7-chloroquinolin-4-yl)hydrazine |

| Common Synonyms | 7-Chloro-4-hydrazinylquinoline[1], 4-Hydrazino-7-chloroquinoline, 1-(7-chloro-4-quinolyl)hydrazine, 7-chloro-4-quinolylhydrazine |

Chemical Identifiers

For precise identification and database searching, the following identifiers are essential.

Table 2: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 23834-14-2[1] |

| Molecular Formula | C₉H₈ClN₃[1] |

| Molecular Weight | 193.63 g/mol |

| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N |

Synthesis and Purification

The accessibility of this compound through a reliable synthetic route is a key enabler of its use in research and development. The most common and efficient method involves the nucleophilic substitution of a chlorine atom from a readily available starting material.

Standard Synthetic Protocol

The standard synthesis of this compound is achieved through the reaction of 4,7-dichloroquinoline with hydrazine monohydrate in an alcoholic solvent. The hydrazine acts as a nucleophile, displacing the more reactive chlorine atom at the 4-position of the quinoline ring.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (typically 10 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Crystallization and Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the crystallization of the product.

-

Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified solid under vacuum to yield this compound as a solid.

This procedure typically affords the product in good to excellent yields (around 87%).

Purification

For most applications, the product obtained from the above synthesis is of sufficient purity. However, for analytical standards or sensitive biological assays, further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 3: Physicochemical Properties

| Property | Value |

| Melting Point | 219-225 °C (decomposes) |

| Appearance | Solid |

Spectroscopic Data

The following data are characteristic of this compound and are crucial for its identification.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, as well as signals for the hydrazine protons.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display the expected number of signals corresponding to the nine carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group (around 3320 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and C=N and C=C stretching of the quinoline ring (around 1607 cm⁻¹ and 1448 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its hydrazine moiety. The terminal nitrogen of the hydrazine group is a potent nucleophile, readily reacting with electrophilic carbonyl carbons.

Formation of Hydrazones

The most significant reaction of this compound is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid.

This straightforward and high-yielding reaction allows for the generation of large libraries of diverse hydrazone derivatives by varying the aldehyde or ketone component. This modularity is a cornerstone of its application in drug discovery.

Pharmacological Significance of 7-Chloro-4-quinolinyl Hydrazones

The true value of this compound is realized in the broad spectrum of biological activities exhibited by its hydrazone derivatives. The 7-chloroquinoline scaffold itself is a well-established pharmacophore, present in drugs like chloroquine. The addition of the hydrazone linkage and a variable second aromatic or heterocyclic moiety creates molecules with potent and diverse pharmacological profiles.

Anticancer Activity

Numerous studies have demonstrated the significant cytotoxic potential of 7-chloroquinoline hydrazones against a wide range of cancer cell lines, including those from leukemia, lung cancer, colon cancer, melanoma, and breast cancer[2][3][4].

-

Mechanism of Action: While the precise mechanisms can vary depending on the specific derivative, several modes of action have been proposed. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M or G0/G1 phases[5]. One proposed mechanism involves the upregulation of the cell cycle regulatory protein p27kip1[5]. Other quinoline-based hydrazones are known to act as DNA intercalating agents or inhibit key enzymes involved in cell proliferation[5][6].

-

Structure-Activity Relationships (SAR): The anticancer activity is highly dependent on the nature of the substituent introduced from the aldehyde or ketone.

-

The presence of a heterocyclic ring in addition to the 7-chloroquinoline moiety can significantly enhance antitumor activity[2].

-

The position and nature of substituents on an aryl ring attached to the hydrazone can modulate the potency. Electron-withdrawing or -donating groups can influence the electronic properties of the molecule and its interaction with biological targets.

-

Antimicrobial and Antiparasitic Activities

Derivatives of this compound have shown promising activity against a range of pathogens.

-

Antitubercular Activity: Several 7-chloro-4-quinolinyl hydrazones have exhibited significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs[4]. The proposed mechanism of action for some quinoline hydrazones involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication[6][7].

-

Antifungal Activity: These compounds have also been evaluated for their antifungal properties against various oral fungi, with some derivatives showing MIC and minimum fungicidal concentration (MFC) values comparable to fluconazole[8].

-

Antileishmanial Activity: 7-chloro-4-quinolinyl hydrazones have emerged as a potent class of antileishmanial compounds, with some derivatives showing strong leishmanicidal activity at low concentrations against intracellular parasites[9].

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation[1][10].

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood[10][11].

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[10][11].

Conclusion

This compound is a molecule of significant strategic value to the medicinal chemist and drug development professional. Its straightforward synthesis and versatile reactivity make it an ideal scaffold for the creation of large and diverse compound libraries. The resulting hydrazone derivatives have consistently demonstrated a wide range of potent biological activities, particularly in the fields of oncology and infectious diseases. The insights into the structure-activity relationships and mechanisms of action of these derivatives provide a solid foundation for the rational design of new and more effective therapeutic agents. As the search for novel drugs continues, this compound is poised to remain a key player in the discovery pipeline.

References

-

Apostol, G. N., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel, Switzerland), 16(5), 691. [Link]

-

National Center for Biotechnology Information. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed. Retrieved from [Link]

- Ferreira, M. L., et al. (2010). Synthesis and antitubercular activity of heteroaromatic isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives. The Scientific World Journal, 10, 1347–1355.

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydrazinylquinoline. PubChem. Retrieved from [Link]

-

ResearchGate. (2023). General structure of previously reported 7-chloroquinoline hydrazones... Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

-

Coimbra, E. S., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical biology & drug design, 81(5), 658–665. [Link]

-

ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone... Retrieved from [Link]

- da Silva, A. D., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Archiv der Pharmazie, 344(10), 665-671.

Sources

- 1. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Application of 7-Chloro-4-hydrazinoquinoline

This guide provides a comprehensive overview of 7-Chloro-4-hydrazinoquinoline, a key intermediate in synthetic chemistry, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information on its safe handling, synthesis, and applications, grounded in established scientific principles and safety protocols.

Introduction and Chemical Profile

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₈ClN₃.[1] It serves as a crucial building block in the synthesis of various quinoline-based derivatives, most notably antimalarial drugs and other compounds with potential therapeutic activities.[2][3] Its reactivity is primarily centered around the hydrazinyl group, which readily participates in condensation reactions to form hydrazones.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₃ | [1] |

| Molecular Weight | 193.63 g/mol | [1][6] |

| Appearance | Solid | [1] |

| Melting Point | 219-225 °C (decomposes) | [4] |

| CAS Number | 23834-14-2 | [1][4] |

| Purity | Typically ≥98% | [1] |

Hazard Communication and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment is mandatory before commencing any work with this compound.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6][7]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[6][7]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[6][7]

-

Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[6][7]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[6][7]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[6]

The signal word for this compound is "Warning" .[7]

Risk Assessment and Control Workflow

The following diagram outlines the essential workflow for assessing and controlling the risks associated with handling this compound.

Caption: Decision-making process for the appropriate storage of this compound.

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. [7]It should be stored locked up and away from incompatible materials such as strong oxidizing agents. [7][8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. [7]* Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [7]* Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7]

Spill and Leak Procedures

For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal. [8][9]For larger spills, evacuate the area and ensure adequate ventilation. Prevent the substance from entering drains. [9]

Fire-Fighting Measures

-